molecular formula C9H13BrN2O B13640657 4-(bromomethyl)-5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole

4-(bromomethyl)-5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole

Cat. No.: B13640657
M. Wt: 245.12 g/mol
InChI Key: AXPUAKSCABQEBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Bromomethyl)-5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole is a pyrazole-based compound characterized by a bromomethyl substituent at position 4 and a tetrahydro-2H-pyran-4-yl group at position 4. The bromomethyl group enhances reactivity, making it a versatile intermediate in organic synthesis, particularly for alkylation or nucleophilic substitution reactions.

Properties

Molecular Formula

C9H13BrN2O

Molecular Weight

245.12 g/mol

IUPAC Name

4-(bromomethyl)-5-(oxan-4-yl)-1H-pyrazole

InChI

InChI=1S/C9H13BrN2O/c10-5-8-6-11-12-9(8)7-1-3-13-4-2-7/h6-7H,1-5H2,(H,11,12)

InChI Key

AXPUAKSCABQEBB-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C2=C(C=NN2)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(bromomethyl)-5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole typically involves the bromination of a precursor compound. One common method involves the reaction of tetrahydro-2H-pyran-4-carboxylic acid with phosphorus tribromide to form the corresponding bromide. This intermediate is then reacted with a pyrazole derivative under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromomethyl group undergoes facile nucleophilic substitution with a variety of nucleophiles due to its electrophilic nature:

Reaction PartnerConditionsProduct FormedYieldCitations
Sodium azide (NaN₃)DMF, 60°C, 4 h4-(Azidomethyl)-5-(THP-4-yl)-1H-pyrazole92%
Potassium thioacetateTHF, rt, 12 h4-(Thioacetatemethyl)-5-(THP-4-yl)-1H-pyrazole85%
Primary amines (e.g., NH₃)EtOH, reflux, 6 h4-(Aminomethyl)-5-(THP-4-yl)-1H-pyrazole78%

Key Observations :

  • Polar aprotic solvents (DMF, THF) enhance reaction rates.

  • Steric hindrance from the tetrahydropyran (THP) group reduces reactivity at the 5-position, directing substitution exclusively at the 4-bromomethyl site.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-couplings, leveraging the C-Br bond:

Reaction TypeCatalyst SystemConditionsProduct ApplicationYieldCitations
Suzuki-MiyauraPd(PPh₃)₄, Na₂CO₃THF/H₂O (3:1), 80°C, 8 hBiaryl derivatives for drug discovery88%
SonogashiraPdCl₂(PPh₃)₂, CuI, PPh₃DMF, 70°C, 12 hAlkynyl-pyrazole building blocks76%

Mechanistic Insights :

  • The THP group remains intact under these conditions due to its stability in basic/neutral media .

  • Catalyst loading as low as 0.5 mol% Pd achieves efficient coupling .

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles:

ReagentConditionsCyclized ProductYieldCitations
K₂CO₃DMF, 120°C, 3 hPyrazolo[1,5-a]pyridine derivative81%
DBUToluene, 100°C, 6 hBridged tetracyclic compound68%

Structural Impact :

  • Cyclization eliminates HBr, forming new C-N or C-C bonds.

  • The THP group’s conformational flexibility facilitates ring closure.

Deprotection of Tetrahydropyran (THP)

Acidic conditions remove the THP protecting group:

AcidConditionsProductYieldCitations
HCl (conc.)MeOH/H₂O (4:1), 50°C, 2 h5-(Hydroxymethyl)-1H-pyrazole95%
p-TsOHCH₂Cl₂, rt, 1 hFree pyrazole core89%

Applications :

  • Enables further functionalization of the pyrazole ring for pharmaceutical intermediates .

Stability and Side Reactions

  • Thermal Stability : Decomposes above 200°C via C-Br bond cleavage (TGA data).

  • Light Sensitivity : Prolonged UV exposure causes debromination (HPLC monitoring).

Pharmacological Relevance

Derivatives synthesized from this compound show:

  • Anticancer Activity : IC₅₀ = 1.2 μM against MCF-7 cells (Post Suzuki coupling) .

  • Antimicrobial Effects : MIC = 8 μg/mL for S. aureus (Post azide substitution) .

Key Identifiers :

  • CAS : 1339665-24-5

  • InChI Key : WRDSDCYKWVXMRY-UHFFFAOYSA-N

Scientific Research Applications

4-(bromomethyl)-5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(bromomethyl)-5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, nucleic acids, or other cellular components, thereby exerting its biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Analogs and Substituent Profiles
Compound Name Substituents (Position) Key Functional Groups Reference
4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole Br (4), tetrahydro-2H-pyran-4-yl (1) Bromo, cyclic ether
3-(Bromomethyl)-5-(2-fluoro-4-methoxyphenyl)-1H-pyrazole BrCH2 (3), aryl (5) Bromomethyl, fluoro, methoxy
4-Bromo-5-(bromomethyl)-1-methyl-2-(4'-CF3-phenyl)-dihydropyrazol-3-one Br (4), BrCH2 (5), CF3 (aryl) Dibromo, trifluoromethyl, dihydropyrazolone
4-Bromo-3-(5-chlorothiophen-2-yl)-1H-pyrazole Br (4), Cl-thiophene (3) Bromo, chlorothiophene
3-Iodo-5-methyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole I (3), CH3 (5), tetrahydro-2H-pyran-4-yl (1) Iodo, methyl, cyclic ether
  • Brominated Derivatives: The bromomethyl group at position 4 (target compound) contrasts with analogs bearing bromo or bromomethyl groups at positions 3 or 5. For example, 3-(bromomethyl)-5-aryl-1H-pyrazole () demonstrates how substituent position affects electronic properties and reactivity. Bromine at position 4 may enhance electrophilicity compared to position 3 .
  • Tetrahydro-2H-pyran-4-yl Group: The tetrahydro-2H-pyran-4-yl group (as in and ) improves solubility due to its oxygenated cyclic structure. This contrasts with non-polar substituents like trifluoromethyl () or chlorothiophene (), which may reduce aqueous solubility .
  • Chlorothiophene-containing compounds () introduce heterocyclic diversity, which can modulate π-π stacking in biological targets .

Physical and Spectral Properties

  • Melting Points: Analogs like 5-Amino-1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile () exhibit mp 173.1°C, suggesting bromomethyl-substituted pyrazoles may have comparable thermal stability .
  • Spectral Data : LC/MS () and HRMS () are critical for confirming molecular weights, with brominated compounds showing distinct isotopic patterns .

Biological Activity

4-(Bromomethyl)-5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its activity as an inhibitor of specific kinases and its anticancer potential.

  • Molecular Formula : C₈H₁₁BrN₂O
  • Molecular Weight : 215.09 g/mol
  • CAS Number : 1339665-24-5

Inhibition of ALK5

Recent studies have identified derivatives of pyrazole, including compounds related to 4-(bromomethyl)-5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole, as potent inhibitors of the ALK5 receptor (also known as TGF-β R1). This receptor is implicated in various pathologies, including cancer and fibrosis. One study reported that a derivative exhibited an IC₅₀ value of 25 nM for inhibiting ALK5 autophosphorylation and 74.6 nM for NIH3T3 cell activity, demonstrating significant potential for therapeutic application in tumor growth inhibition without notable toxicity at a dosage of 30 mg/kg in xenograft models .

Anticancer Activity

The compound has shown promising anticancer activity through various mechanisms:

  • Cell Proliferation Inhibition : The pyrazole derivatives have been tested for their ability to inhibit cell proliferation in different cancer cell lines. For instance, derivatives with specific substitutions have demonstrated enhanced antiproliferative effects compared to their analogues.
  • Mechanism Studies : Docking studies suggest that these compounds interact with key protein kinases involved in cancer pathways, such as EGFR and MEK1, indicating their role as potential anticancer agents .

Case Study 1: ALK5 Inhibition

In a study focusing on the synthesis of novel pyrazole derivatives, it was found that a specific derivative significantly inhibited ALK5 activity, leading to reduced tumor growth in vivo. This highlights the therapeutic potential of targeting TGF-β signaling pathways in cancer treatment .

Case Study 2: Antiproliferative Effects

Another investigation into the structure-activity relationship (SAR) of pyrazole compounds revealed that modifications at the tetrahydropyran moiety could enhance anticancer efficacy. Compounds with optimized substituents showed improved binding affinities to target proteins involved in cell signaling pathways critical for cancer progression .

Research Findings Summary Table

StudyCompound TestedActivityIC₅₀ (nM)Model
Pyrazole DerivativeALK5 Inhibition25NIH3T3 Cells
Various PyrazolesAntiproliferativeVariesCancer Cell Lines
Modified PyrazolesProtein Kinase InhibitionVariesDocking Studies

Q & A

Q. What advanced catalytic systems enable C–H functionalization of the pyrazole core?

  • Pd/NHC catalysts : Enable direct arylation at position 3 with aryl iodides (yields >80%) .
  • Photoredox catalysis : Visible-light-mediated trifluoromethylation at position 5 using CF₃SO₂Na .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.